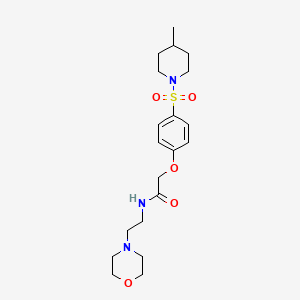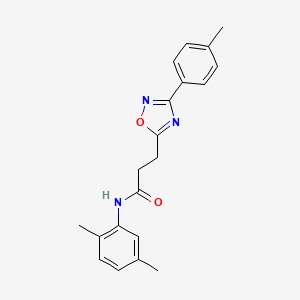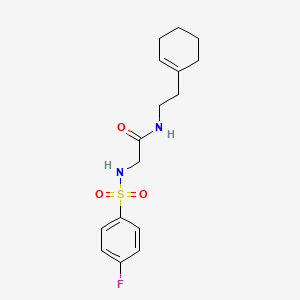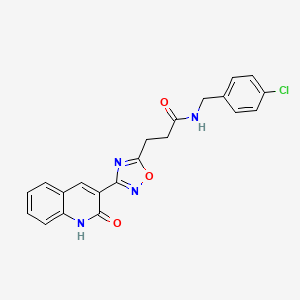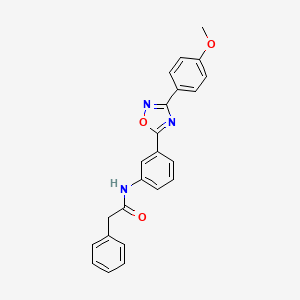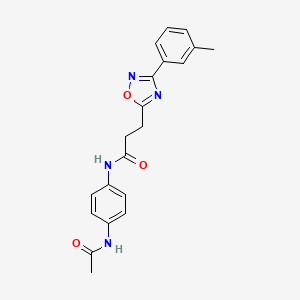
N-(4-acetamidophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is mainly used in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(4-acetamidophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inhibiting the production of certain inflammatory mediators that are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have biochemical and physiological effects in various studies. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain inflammatory mediators. In addition, it has been shown to have anti-bacterial and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-acetamidophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments include its potential as an anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral agent. It is also a synthetic compound, which means that it can be easily produced in large quantities. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for the study of N-(4-acetamidophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further investigate its mechanism of action in order to better understand how it works. Another direction is to study its potential side effects in order to determine its safety for use in humans. In addition, further studies can be conducted to investigate its potential as an anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral agent. Finally, the compound can be modified to create analogs with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of N-(4-acetamidophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction between 4-acetamidophenol and 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields of science. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. It has also been studied for its potential as an anti-inflammatory agent. In addition, it has been studied for its potential as an anti-bacterial and anti-viral agent.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-4-3-5-15(12-13)20-23-19(27-24-20)11-10-18(26)22-17-8-6-16(7-9-17)21-14(2)25/h3-9,12H,10-11H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHGJBQYPVJPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

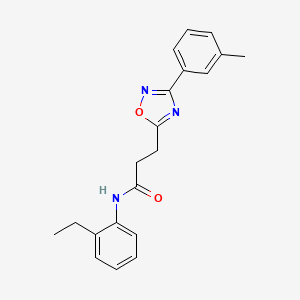

![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)
